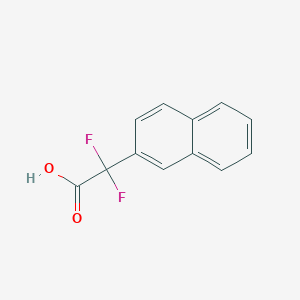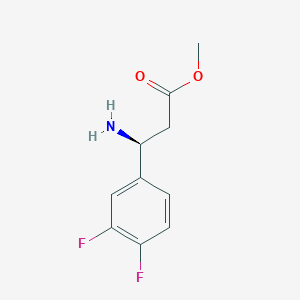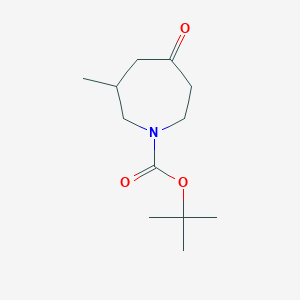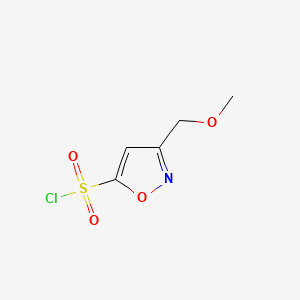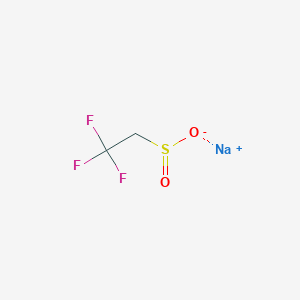![molecular formula C9H16Cl2N4O2 B13541929 ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)
ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride: is a synthetic compound with an intriguing molecular structure. Let’s break it down:
Ethyl group (C2H5): The ethyl group is attached to the azetidine ring, providing a hydrophobic moiety.
Azetidine ring: A four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom. It imparts rigidity to the molecule.
1H-1,2,4-triazole: A five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. Triazoles are known for their diverse biological activities.
Acetate group (CH3COO-): The acetate group contributes to the overall charge and reactivity of the compound.
Dihydrochloride: The compound exists as a dihydrochloride salt, enhancing its solubility and stability.
準備方法
The synthetic route to ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride involves several steps:
Formation of 1-amino-3-nitro-1H-1,2,4-triazole: Start by reacting 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide using dibromisocyanuric acid as a catalyst. This yields an aminofurazan intermediate.
Transformation of the amino group: Modify the amino group to synthesize nitro, azo, and methylene dinitramine substituted furazans.
Hydrochlorination: Convert the final product into its dihydrochloride salt form.
化学反応の分析
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction may yield amines, while substitution can lead to various derivatives.
科学的研究の応用
Chemistry: Investigate its reactivity, stability, and potential as a building block for novel compounds.
Biology: Explore its interactions with biological macromolecules (enzymes, receptors) and its potential as a drug candidate.
Medicine: Assess its pharmacological properties, toxicity, and therapeutic applications.
Industry: Consider its use in materials science, catalysis, or as a precursor for other compounds.
作用機序
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways influenced by its binding or activity.
類似化合物との比較
Uniqueness: Highlight its distinctive features compared to other triazoles, azetidines, or acetate-containing compounds.
Similar Compounds: Explore related molecules, such as 1,2,4-triazoles, azoxyfurazans, or other heterocycles .
特性
分子式 |
C9H16Cl2N4O2 |
|---|---|
分子量 |
283.15 g/mol |
IUPAC名 |
ethyl 2-[3-(1,2,4-triazol-1-yl)azetidin-3-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C9H14N4O2.2ClH/c1-2-15-8(14)3-9(4-10-5-9)13-7-11-6-12-13;;/h6-7,10H,2-5H2,1H3;2*1H |
InChIキー |
MPRRLBHHRFKHIA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1(CNC1)N2C=NC=N2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


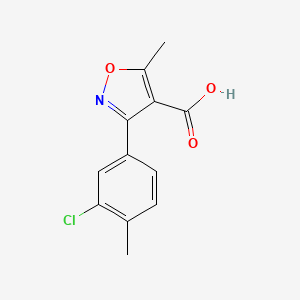
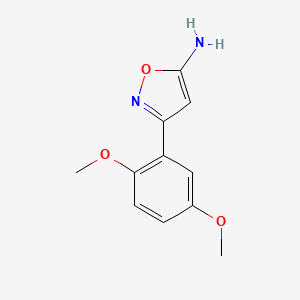
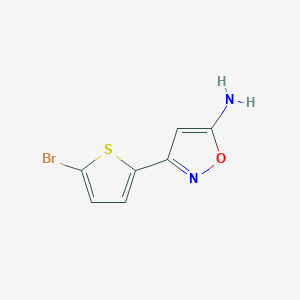
![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)
![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)

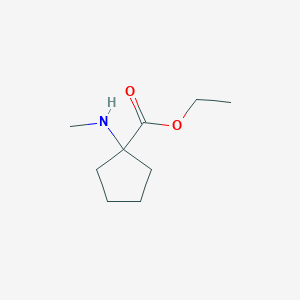
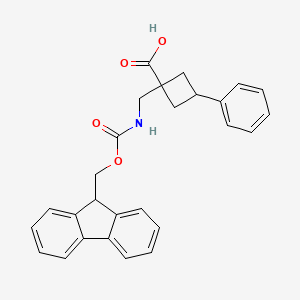
![{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)
